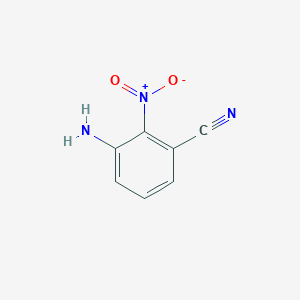

3-氨基-2-硝基苯甲腈

描述

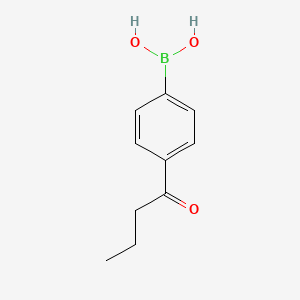

The compound 3-Amino-2-nitrobenzonitrile is a derivative of benzonitrile with an amino group at the 3-position and a nitro group at the 2-position. While the provided papers do not directly discuss 3-Amino-2-nitrobenzonitrile, they do provide insights into similar compounds that can help infer some of the properties and characteristics of the compound . For instance, the first paper discusses a compound with a similar structure, 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which has been synthesized and characterized using various techniques . The second paper describes the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, another compound with a related structure, providing details on the molecular arrangement and hydrogen bonding within the crystal .

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-nitrobenzonitrile involves multiple steps, including the formation of the core structure followed by the introduction of functional groups such as amino and nitro groups. The first paper provides an example of a multi-step synthesis process for a complex molecule that includes an amino group and a nitro group attached to a benzoquinoline structure . Although the exact synthesis route for 3-Amino-2-nitrobenzonitrile is not detailed, similar synthetic strategies could be employed, with adjustments made for the simpler benzonitrile backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-nitrobenzonitrile has been determined using X-ray crystallography. The second paper reports that in the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the amino and cyano groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . This suggests that in 3-Amino-2-nitrobenzonitrile, similar steric interactions may influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds like 3-Amino-2-nitrobenzonitrile can be inferred from the functional groups present. The amino group is a potential site for nucleophilic substitution reactions, while the nitro group can undergo various transformations, including reduction to an amine. The first paper's analysis of frontier molecular orbitals (FMO) and Fukui functions indicates regions of chemical reactivity that could be relevant for understanding the reactivity of 3-Amino-2-nitrobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-nitrobenzonitrile can be partially deduced from the studies on related compounds. The first paper discusses the non-linear optical (NLO) properties and how they vary with solvent polarity, suggesting that 3-Amino-2-nitrobenzonitrile may also exhibit solvent-dependent NLO behavior . The antibacterial activity of the compound in the first paper also hints at potential biological activities of 3-Amino-2-nitrobenzonitrile, although specific studies would be required to confirm this . The crystal structure analysis in the second paper provides insights into the solid-state properties, such as hydrogen bonding patterns, which could influence the compound's melting point and solubility .

科学研究应用

氢化过程

3-氨基-2-硝基苯甲腈在使用Raney镍催化剂的氢化过程中被利用。这个过程受到硝基基团相对于腈基团的位置的影响,不同的溶剂如甲醇和二恶烷会影响氢化过程。在氢化过程中,会形成各种中间体,突显了该化合物在复杂化学转化中的作用(Koprivova & Červený, 2008)。

吲哚衍生物的合成

3-氨基-2-硝基苯甲腈作为合成吲哚衍生物的起始物质。这涉及将2-硝基苯甲腈转化为取代苯甲二胺,然后进行还原环化过程,形成3-氨基-2H-吲哚。这个过程在有机化学领域中具有重要意义,用于创造结构多样化的化合物(Bel Abed et al., 2016)。

与DNA/RNA的相互作用

对4-氨基-3-硝基苯甲腈(一种相关化合物)与各种核碱基的碱基对进行研究表明,可能在破坏DNA/RNA螺旋结构形成方面具有潜在应用。这项研究表明了3-氨基-2-硝基苯甲腈及相关化合物在开发抗病毒前药中的实用性(Palafox et al., 2022)。

催化应用

研究表明,可以使用碱性离子液体催化剂高效合成3-氨基-2-硝基苯甲腈。这个过程展示了该化合物在绿色化学中的作用以及在各种催化应用中的潜力(Chen et al., 2011)。

缓蚀

在涉及轻钢腐蚀抑制的研究中,苯甲腈的衍生物,包括3-氨基-4-(异戊基氨基)苯甲腈,显示出显著的有效性。这表明了3-氨基-2-硝基苯甲腈及其衍生物在缓蚀保护中的潜在应用,得到了实验和计算研究的支持(Chaouiki et al., 2018)。

结构和光谱分析

对硝基苯甲腈,包括3-硝基苯甲腈的分子结构和光谱性质进行了广泛研究。这些研究有助于更深入地了解这些化合物的电子性质和结构特征,这些可以应用于类似的化合物,如3-氨基-2-硝基苯甲腈(Graneek et al., 2018)。

作用机制

Target of Action

It’s known that nitrobenzonitriles, a class of compounds to which 3-amino-2-nitrobenzonitrile belongs, are often involved in hydrogenation reactions . These reactions typically involve metallic catalysts such as Raney nickel .

Mode of Action

The mode of action of 3-Amino-2-nitrobenzonitrile involves its interaction with these catalysts during hydrogenation . The position of the nitro group relative to the nitrile group plays a dominant role in the course of hydrogenation . The nearer the substituent to the nitrile group is, the larger is its effect .

Biochemical Pathways

It’s known that hydrogenation of nitrobenzonitriles occurs as a set of consecutive and parallel reactions . These reactions can lead to the formation of numerous intermediates .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, ranges from -1.06 to 1.34 , suggesting it may have varying degrees of solubility in lipid membranes.

Result of Action

The hydrogenation of nitrobenzonitriles can lead to the formation of primary amines , which are significant intermediates for the manufacturing of various agrochemicals, pharmaceuticals, dyes, and pigments .

Action Environment

The action of 3-Amino-2-nitrobenzonitrile can be influenced by environmental factors such as the choice of solvent . For instance, the course of hydrogenation can be significantly affected by whether methanol or dioxane is used as the solvent .

安全和危害

The safety information for 3-Amino-2-nitrobenzonitrile indicates that it is a hazardous substance. It has the signal word “Danger” and the hazard statements H302+H312-H315-H319-H331-H335 . This means it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

3-amino-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXEASYKMQILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629838 | |

| Record name | 3-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

408502-45-4 | |

| Record name | 3-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

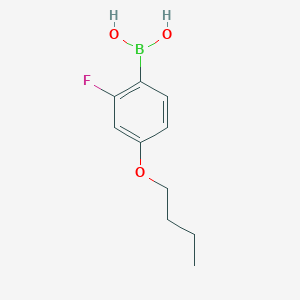

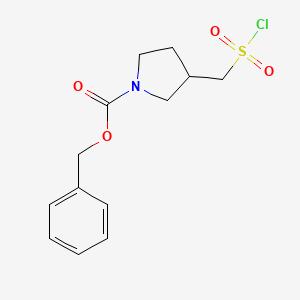

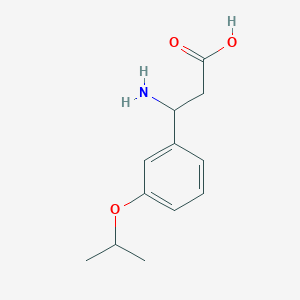

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

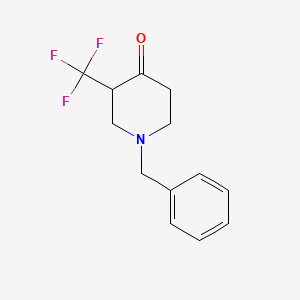

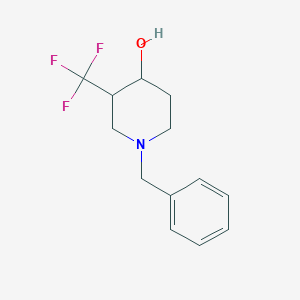

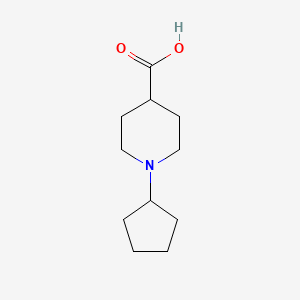

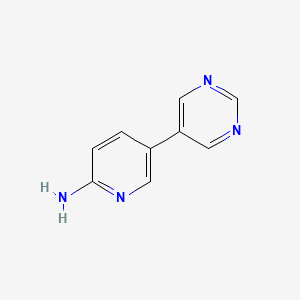

Feasible Synthetic Routes

Q & A

Q1: What computational methods were used to study the interactions of similar molecules like 4A-3NBN with natural nucleobases?

A1: The researchers utilized density functional theory (DFT) calculations at the M06-2X level of theory to determine the interaction energies of 4A-3NBN with uracil, thymine, and cytosine []. They also investigated the structure of 4A-3NBN using DFT calculations with B3LYP and X3LYP functionals, comparing their performance in predicting vibrational wavenumbers to experimental IR and Raman spectra []. These computational methods provide valuable insights into the potential interactions and behavior of 3A-2NBN and its analogs within biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)